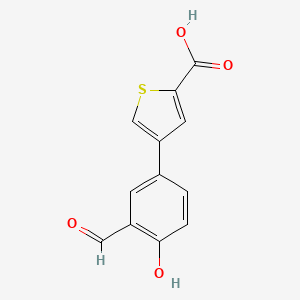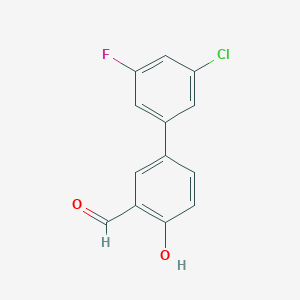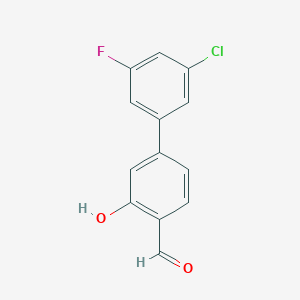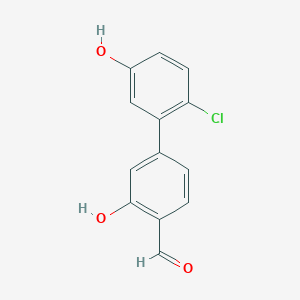
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%, also known as 4-CHFP, is a synthetic phenol that is used in a variety of scientific research applications. It has been used to study the biological effects of phenols, as well as in the synthesis of other compounds. 4-CHFP is a colorless to yellowish liquid with a melting point of 65°C and a boiling point of 140°C. It is soluble in water, ethanol, and other organic solvents.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including the study of phenol metabolism, the synthesis of other compounds, and the determination of the biological effects of phenols. It has also been used in studies of the effects of phenols on the immune system, as well as in the study of the effects of phenols on the development of cancer.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is thought to be related to the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in the metabolism of phenols. ROS are molecules that can cause oxidative damage to cells, leading to cell death. In addition, 4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% can also act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the activity of enzymes involved in the metabolism of phenols and to reduce the production of reactive oxygen species. It has also been shown to reduce inflammation and to act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is soluble in a variety of solvents, making it suitable for a variety of applications. However, it is important to note that 4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% is toxic and should be handled with caution.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be conducted into its mechanism of action and its potential therapeutic applications. Finally, further research could be conducted into its potential toxicity and the need for safety precautions when handling it.
Synthesemethoden
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized by treating 2-chloro-5-hydroxybenzaldehyde with formic acid. This reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at a temperature of 120-130°C. The reaction produces a yellowish liquid that is then purified by distillation.
Eigenschaften
IUPAC Name |
5-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-3-2-10(16)6-11(12)8-1-4-13(17)9(5-8)7-15/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNCOJYXNWETGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685206 |
Source


|
| Record name | 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261944-27-7 |
Source


|
| Record name | 2'-Chloro-4,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














